4-Methyl-7-nitroisoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound characterized by its isoquinoline structure, which features a methyl group at the fourth position and a nitro group at the seventh position. Its molecular formula is C₉H₆N₂O₃, and it has a molecular weight of 190.16 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a precursor in the development of pharmaceuticals.
Research indicates that 4-Methyl-7-nitroisoquinolin-1(2H)-one exhibits significant biological activity, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP). This activity is crucial in cancer therapy, as PARP inhibitors are used to exploit the deficiencies in DNA repair mechanisms in cancer cells. Additionally, its structural analogs have shown promise in inhibiting cell proliferation in various cancer lines, making it a subject of interest in drug discovery .
The synthesis of 4-Methyl-7-nitroisoquinolin-1(2H)-one can be achieved through several methods:
4-Methyl-7-nitroisoquinolin-1(2H)-one finds applications primarily in medicinal chemistry:
Studies have indicated that 4-Methyl-7-nitroisoquinolin-1(2H)-one interacts with various biological targets:
Several compounds share structural similarities with 4-Methyl-7-nitroisoquinolin-1(2H)-one. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Nitroisoquinolin-1(2H)-one | 20141-83-7 | 0.88 |
| 2-Methyl-5-nitroisoindoline-1,3-dione | 41663-84-7 | 0.85 |
| (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone | 21091-98-5 | 0.83 |
| 6-Bromo-3-methylisoquinolin-1(2H)-one | 872018-40-1 | 0.66 |
These compounds exhibit varying degrees of similarity based on their structural features, but 4-Methyl-7-nitroisoquinolin-1(2H)-one stands out due to its specific methyl and nitro substitutions which influence its biological activity uniquely.
The compound’s systematic name, 4-methyl-7-nitroisoquinolin-1(2H)-one, adheres to IUPAC guidelines for bicyclic heteroaromatic systems. The numbering begins at the nitrogen atom in the isoquinoline scaffold, with the methyl group at position 4 and the nitro group at position 7. The lactam moiety at position 1 designates the "1(2H)-one" suffix, indicating a ketone oxygen replacing the 2-hydrogen atom.
Systematic Classification:
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. Proton NMR data for analogous compounds, such as 3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one, reveal distinct signals for aromatic protons (δ 7.5–8.3 ppm), methyl groups (δ 2.4–2.6 ppm), and nitro group deshielding effects. Carbon-13 NMR further resolves quaternary carbons, including the lactam carbonyl (δ ~165 ppm). While X-ray crystallography data for 4-methyl-7-nitroisoquinolin-1(2H)-one remain unreported, studies on related isoquinolinones confirm planar fused-ring systems and intramolecular hydrogen bonding between the lactam oxygen and adjacent protons.
Early syntheses of nitro-substituted isoquinolinones involved Friedel-Crafts acylation followed by nitration. For example, 7-nitroisoquinolin-1(2H)-one derivatives were prepared via cyclization of β-arylpropionamides using polyphosphoric acid, with subsequent nitration at the electron-rich C-7 position. The introduction of the methyl group at C-4 was achieved through alkylation of intermediate enolates or via directed ortho-metalation strategies.
Modern approaches emphasize regioselectivity and efficiency:
A representative synthesis of 4-methyl-7-nitroisoquinolin-1(2H)-one involves:
4-Methyl-7-nitroisoquinolin-1(2H)-one exemplifies the versatility of isoquinoline derivatives, which are pivotal in alkaloid biosynthesis and medicinal chemistry. Key contributions include:
The introduction of nitro groups into isoquinoline frameworks represents a fundamental transformation in heterocyclic chemistry, with several well-established methodologies applicable to the synthesis of 4-methyl-7-nitroisoquinolin-1(2H)-one [1]. Direct nitration using concentrated nitric acid and sulfuric acid mixtures remains the most widely employed strategy for introducing nitro substituents at specific positions on the isoquinoline ring system [2].
The regioselective nitration of 4-methylisoquinolin-1(2H)-one can be achieved through careful control of reaction conditions, with the electron-withdrawing nature of the lactam carbonyl directing nitration to the 7-position . Studies have demonstrated that nitration at temperatures between 0-50°C using fuming nitric acid (density = 1.52) provides optimal selectivity for the desired 7-nitro product [2]. The nitration process follows an electrophilic aromatic substitution mechanism, where the nitronium ion (NO2+) generated from the nitric acid-sulfuric acid mixture attacks the electron-rich benzene ring of the isoquinoline system [1].
Alternative nitro group introduction strategies include the use of potassium nitrite in dimethyl sulfoxide with acetic anhydride, which provides a milder reaction pathway [1]. This nucleophilic nitration approach involves the formation of a quaternary ammonium intermediate through electrophilic activation at the nitrogen atom, followed by nucleophilic attack by the nitrite ion [4]. The method demonstrates particular utility when traditional electrophilic nitration conditions prove too harsh for sensitive substrates [5].
The application of acetyl nitrate via Reissert compounds offers another highly regioselective approach for nitro group introduction [5]. Treatment of the corresponding Reissert derivative with acetyl nitrate provides excellent regioselectivity for the α-position relative to the nitrogen atom, which corresponds to the 7-position in the target compound [5]. This methodology demonstrates superior control over regiochemistry compared to direct nitration approaches [5].
| Nitro Introduction Strategy | Reagents | Temperature (°C) | Selectivity | Yield (%) |
|---|---|---|---|---|
| Direct Nitration with HNO3/H2SO4 | Fuming HNO3, conc. H2SO4 | 0-50 | High | 80-90 |
| Potassium Nitrite/DMSO/Ac2O | KNO2, DMSO, Ac2O | RT | Moderate | 50-70 |
| Acetyl Nitrate via Reissert Compounds | AcONO2, Reissert compounds | 50-70 | High | 75-85 |
| tert-Butyl Nitrite Mediated | t-BuONO2, radical initiator | 60-80 | Moderate | 60-75 |
| Metal Nitrate Catalyzed | Ce(NH4)2(NO3)6 | 50-70 | High | 70-85 |
The formation of the isoquinolin-1(2H)-one core structure through ring-closure reactions represents a critical step in the synthesis of 4-methyl-7-nitroisoquinolin-1(2H)-one [6] [7]. The Bischler-Napieralski reaction remains one of the most reliable methods for constructing isoquinoline frameworks through the cyclization of β-phenylethylamide derivatives [8]. This reaction proceeds through the formation of an iminium ion intermediate upon treatment with phosphorus oxychloride, followed by intramolecular electrophilic aromatic substitution to form the six-membered heterocyclic ring [9].
The mechanistic pathway of the Bischler-Napieralski cyclization involves initial activation of the amide carbonyl by the Lewis acid catalyst, generating a highly electrophilic species that undergoes nucleophilic attack by the benzene ring [8]. The resulting carbocation intermediate is stabilized through resonance before undergoing deprotonation to yield the dihydroisoquinoline product [10]. Subsequent oxidation using palladium on carbon or sulfur provides the fully aromatic isoquinoline system [8].
The Pictet-Spengler reaction offers an alternative cyclization strategy, particularly useful for the preparation of tetrahydroisoquinoline precursors [8]. This transformation involves the acid-catalyzed condensation of β-arylethylamines with aldehydes or ketones, followed by intramolecular cyclization through the Mannich reaction mechanism [11]. The reaction proceeds through formation of an imine intermediate, which undergoes protonation and subsequent nucleophilic attack by the aromatic ring to form the six-membered heterocycle [8].
Modern synthetic approaches have expanded to include rhodium-catalyzed carbon-hydrogen activation methodologies for isoquinoline construction [7] [12]. These reactions proceed through the formation of metallacycle intermediates via directed ortho-metalation, followed by migratory insertion of unsaturated substrates and reductive elimination to form the heterocyclic product [12]. The rhodium-catalyzed approach demonstrates exceptional functional group tolerance and provides access to highly substituted isoquinoline derivatives [7].
The optimization of reaction conditions for 4-methyl-7-nitroisoquinolin-1(2H)-one synthesis requires careful consideration of multiple variables including temperature, solvent selection, catalyst loading, and reaction time [10]. Temperature control represents perhaps the most critical parameter, with optimal ranges typically falling between 70-100°C for most cyclization reactions [10]. Lower temperatures often result in incomplete conversion, while excessive heat can lead to decomposition of sensitive intermediates or unwanted side reactions [10].
Solvent selection plays a crucial role in both substrate solubility and reaction kinetics [13]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrate superior performance for most isoquinoline synthesis reactions due to their ability to stabilize ionic intermediates and promote nucleophilic processes [13]. The choice between protic and aprotic systems depends on the specific mechanism involved, with protic solvents favoring acid-catalyzed transformations and aprotic media supporting metal-catalyzed reactions [10].
Catalyst loading optimization follows the principle of diminishing returns, with most systems showing optimal performance at 5-20 mol% catalyst loading [10]. Higher catalyst concentrations rarely provide proportional improvements in yield while significantly increasing costs [10]. Reaction time optimization requires monitoring of conversion rates to determine the optimal balance between completion and potential side reactions [10].
The implementation of microwave heating has emerged as an effective strategy for reaction optimization, providing more uniform heating and often reducing reaction times significantly [14]. Microwave-assisted syntheses typically demonstrate improved yields and shorter reaction times compared to conventional heating methods [14]. The enhanced heating efficiency allows for better control over reaction kinetics and often enables the use of lower temperatures to achieve equivalent conversion rates [14].
| Parameter | Optimal Range | Effect on Yield | Typical Value |
|---|---|---|---|
| Temperature | 70-100°C | Critical - too low: incomplete reaction | 80°C |
| Solvent | Polar protic/aprotic | Significant - affects solubility | DMF/H2O |
| Catalyst Loading | 5-20 mol% | Moderate - diminishing returns >20% | 10 mol% |
| Reaction Time | 8-24 hours | Time-dependent optimization needed | 12 h |
| Substrate Concentration | 0.1-0.5 M | Concentration-dependent kinetics | 0.2 M |
| Atmospheric Conditions | Inert/Air | Product stability dependent | Air |
Transition metal-catalyzed methodologies have revolutionized isoquinoline synthesis by providing access to previously challenging substitution patterns and enabling milder reaction conditions [15] [16] [17]. Palladium-catalyzed approaches, particularly the Larock isoquinoline synthesis, represent one of the most efficient strategies for constructing 3,4-disubstituted isoquinoline frameworks [16]. This methodology employs palladium acetate in combination with chiral phosphine ligands to achieve asymmetric cyclization of iminoalkynes with excellent enantioselectivity [16].
The palladium-catalyzed sequential α-arylation and cyclization strategy provides a convergent approach to polysubstituted isoquinolines [17]. This methodology allows the combination of readily available aryl halides with ketone oximes in a regioselective manner, achieving excellent overall yields while accommodating both electron-rich and electron-deficient substrates [17]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by α-arylation of the ketone and subsequent intramolecular cyclization to form the isoquinoline core [17].
Rhodium-catalyzed carbon-hydrogen activation approaches have demonstrated exceptional utility for isoquinoline synthesis through hydrazone-directed ortho carbon-hydrogen bond activation [12]. The rhodium(III)-catalyzed annulation proceeds without external oxidants, accomplishing carbon-carbon and carbon-nitrogen bond formation along with nitrogen-nitrogen bond cleavage in a single transformation [12]. This methodology demonstrates broad substrate scope and excellent functional group tolerance [7].
Silver-catalyzed cyclization of iminoalkynes represents another valuable transition metal approach for isoquinoline construction [9] [18]. The silver-catalyzed ring closure demonstrates high efficiency in cyclizing aryl-, alkenyl-, and alkyl-substituted iminoalkynes at moderate temperatures (50-100°C) [9] [18]. The reaction accommodates a variety of substrates and provides a convenient route to monosubstituted isoquinolines with excellent yields [18].
Copper-catalyzed methodologies have emerged as cost-effective alternatives to precious metal catalysts [13]. Copper iodide catalyzed cyclization of ketone oximes in water under aerobic conditions provides an environmentally benign route to isoquinolines [13]. The optimal reaction conditions involve 10 mol% copper iodide at 80°C for 15 hours, achieving yields up to 95% for various substituted isoquinolines [13].
Microwave-assisted synthesis has emerged as a powerful tool for isoquinoline preparation, offering significant advantages in terms of reaction rate, yield, and energy efficiency [14]. The application of microwave irradiation to isoquinoline synthesis enables the use of much shorter reaction times while often improving yields compared to conventional heating methods [14]. The enhanced heating efficiency of microwave radiation provides more uniform temperature distribution and better control over reaction kinetics [14].
A particularly noteworthy microwave-assisted protocol involves the metal-free radical cyclization of vinyl isocyanides with alcohols to produce hydroxyl-containing isoquinolines [14]. This methodology demonstrates moderate to excellent yields and shows exceptional functional group tolerance [14]. The process is highly atom-economical and efficient, enabling the preparation of diverse potentially valuable isoquinoline derivatives through direct functionalization of α sp3 carbon-hydrogen bonds of alcohols [14].
Solvent-free synthesis approaches have gained considerable attention due to their environmental benefits and operational simplicity [19]. The development of heterogeneous catalytic systems using zeolites has enabled the preparation of substituted quinolines and isoquinolines under solvent-free conditions [19]. These reactions typically employ Hβ zeolite as a catalyst for the cyclization of ketones with 2-aminobenzophenones, achieving excellent yields and demonstrating good scalability [19].
The solvent-free approach using zeolite catalysts offers several advantages including catalyst reusability, reduced waste generation, and simplified product isolation [19]. The heterogeneous nature of the catalyst allows for easy separation and recycling, with the catalyst maintaining its activity for up to five cycles without significant loss of efficiency [19]. Large-scale studies have validated the viability and effectiveness of scaling up these catalytic systems for practical synthetic applications [19].
Mechanochemical approaches represent another emerging area in solvent-free isoquinoline synthesis [20]. These methods employ mechanical force to drive chemical transformations, often in combination with small amounts of liquid additives or catalysts [20]. The mechanochemical activation can facilitate bond breaking and formation processes that would otherwise require harsh conditions or large amounts of solvents [20].
Column chromatography remains the primary method for purification of 4-methyl-7-nitroisoquinolin-1(2H)-one and related compounds, offering excellent resolution and scalability for synthetic applications [7] [21]. Silica gel chromatography using gradient elution systems provides optimal separation of isoquinoline derivatives from reaction mixtures and impurities [7]. The typical mobile phase composition employs hexanes and ethyl acetate in varying ratios, with gradient elution from 2:1 to 3:1 hexanes/ethyl acetate demonstrating excellent separation efficiency [7].
The selection of appropriate stationary phases depends on the specific substitution pattern and polarity of the target compound [22]. Reversed-phase chromatography using C18 silica may be preferred for highly polar nitro-substituted isoquinolines, while normal-phase silica gel works well for less polar derivatives [22]. Monolithic columns have shown particular promise for isoquinoline alkaloid separation due to their unique porous structure and lower back pressure characteristics [22].
Purification protocols typically achieve greater than 95% purity with recovery rates of 80-90% for column chromatographic separations [21]. The optimization of column dimensions, sample loading, and elution conditions can significantly impact both purity and recovery [22]. Flow rate optimization is particularly important, with monolithic columns allowing higher flow rates (up to 3 mL/min) without loss of separation efficiency [22].
Recrystallization techniques provide complementary purification capabilities, often achieving purities exceeding 98% for crystalline isoquinoline derivatives [23] [24]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of the compound, with ethanol/water and methanol/chloroform systems proving effective for many isoquinoline derivatives [23]. Temperature control during recrystallization is critical, with slow cooling often providing larger, purer crystals [24].
Advanced recrystallization techniques include streak-seeding and cross-linking methodologies, which can improve crystal quality and diffraction properties [24]. These approaches are particularly valuable for compounds intended for structural characterization by X-ray crystallography [24]. The optimization of crystallization buffers and the use of additives such as barium chloride or betaine can significantly improve crystal formation [24].
| Purification Method | Mobile Phase/Conditions | Purity Achieved (%) | Recovery (%) | Time Required | Scale Applicability |
|---|---|---|---|---|---|
| Column Chromatography (Silica) | Hexanes/EtOAc gradient | >95 | 80-90 | 2-4 h | mg-g |
| Recrystallization | EtOH/H2O or MeOH/CHCl3 | >98 | 70-85 | 4-12 h | mg-kg |
| HPLC Preparative | ACN/H2O + 0.1% TFA | >99 | 90-95 | 1-2 h | mg-100g |
| Counter-current Chromatography | CHCl3/MeOH/H2O (4:2:2) | >95 | 85-95 | 3-6 h | g-kg |
| Sublimation | 120-150°C, reduced pressure | >99 | 60-80 | 2-3 h | mg-10g |
High-Performance Liquid Chromatography represents the gold standard for analytical characterization and purity assessment of 4-methyl-7-nitroisoquinolin-1(2H)-one [25] [26] [27]. The development of robust HPLC methods requires careful optimization of chromatographic conditions including column selection, mobile phase composition, flow rate, and detection parameters [26]. Reversed-phase C18 columns (250 × 4.6 mm, 5 μm particle size) provide excellent separation for most isoquinoline derivatives [26].
Mobile phase optimization typically employs acetonitrile and water mixtures with acidic modifiers to ensure proper peak shape and retention [26] [27]. The addition of 0.1% trifluoroacetic acid or 10 mM ammonium acetate with triethylamine (pH 5.0) provides optimal chromatographic performance for isoquinoline alkaloids [26]. Gradient elution programs are often necessary to achieve baseline separation of closely related compounds and matrix components [26].
Detection wavelength selection at 254 nm provides optimal sensitivity for nitro-substituted isoquinolines due to the strong ultraviolet absorption of both the isoquinoline chromophore and the nitro substituent [25] [27]. Diode array detection enables simultaneous monitoring at multiple wavelengths and provides additional structural confirmation through UV spectral matching [25] [27].
Method validation parameters must meet established criteria for accuracy, precision, linearity, and sensitivity [27]. Retention time reproducibility should demonstrate relative standard deviation less than 2%, while resolution between adjacent peaks must exceed 2.0 for reliable quantitative analysis [26]. Theoretical plate numbers greater than 5000 indicate adequate column efficiency for accurate quantification [26].
The limit of detection for 4-methyl-7-nitroisoquinolin-1(2H)-one typically falls in the range of 0.05-0.1 μg/mL using UV detection at 254 nm [27]. Mass spectrometric detection can lower detection limits significantly while providing additional structural confirmation through fragmentation patterns [25]. Ion-pair liquid chromatography coupled with electrospray ionization tandem mass spectrometry offers exceptional sensitivity and selectivity for isoquinoline alkaloid analysis [25].
| HPLC Parameter | Value/Condition | Acceptance Criteria |
|---|---|---|
| Retention Time (min) | 12.5 ± 0.2 | RSD < 2% |
| Column | C18 (250 × 4.6 mm, 5 μm) | USP specifications |
| Mobile Phase | ACN:H2O (60:40) + 0.1% TFA | pH 2.5-3.0 |
| Flow Rate (mL/min) | 1.0 | ± 0.1 mL/min |
| Detection Wavelength (nm) | 254 | UV-Vis maximum |
| Injection Volume (μL) | 20 | Linear response range |
| Run Time (min) | 25 | Complete separation |
| Resolution (Rs) | >2.0 | Baseline resolution |
| Theoretical Plates (N) | >5000 | Column efficiency |
| Limit of Detection (μg/mL) | 0.05 | S/N ratio > 3 |
Density Functional Theory calculations provide fundamental insights into the electronic structure and molecular properties of 4-Methyl-7-nitroisoquinolin-1(2H)-one. The compound exhibits characteristic electronic properties typical of nitro-substituted heterocyclic systems [1] [2].
The optimization of molecular geometry using various DFT methods reveals significant electronic interactions between the nitro group at position 7 and the isoquinoline ring system. B3LYP/6-31G(d,p) calculations demonstrate that the compound adopts a planar configuration with minimal deviation from planarity, facilitating extensive π-conjugation throughout the aromatic system [3]. The energy gap values calculated using different functional and basis set combinations range from 3.45 to 4.48 eV, indicating moderate electronic stability and potential for electronic transitions [2] [3].
The frontier molecular orbital analysis reveals that the Highest Occupied Molecular Orbital predominantly localizes on the nitrogen atoms and the aromatic ring system, while the Lowest Unoccupied Molecular Orbital shows significant contribution from the nitro group, consistent with its electron-withdrawing character [1] [4]. These orbital characteristics directly influence the compound's reactivity patterns and spectroscopic properties.
Thermodynamic parameters calculated through DFT methods indicate that the compound exhibits favorable formation energies and relatively high stability in its ground state configuration. The calculated dipole moment values ranging from 3.8 to 6.1 Debye reflect the significant charge separation introduced by the nitro substituent [3] [4].
The ultraviolet-visible absorption spectrum of 4-Methyl-7-nitroisoquinolin-1(2H)-one exhibits characteristic electronic transitions associated with the π-conjugated system and nitro chromophore. The compound displays intense absorption bands in the 280-320 nm region, attributed to π-π* transitions within the isoquinoline ring system [9] [10].
Additional absorption features appear in the 350-400 nm region, corresponding to charge transfer transitions involving the nitro group. These longer wavelength absorptions result from the electronic communication between the electron-rich nitrogen centers and the electron-deficient nitro substituent [1] [10].
The infrared spectrum provides detailed information about the functional group characteristics. The lactam carbonyl group exhibits a strong absorption band at 1650-1680 cm⁻¹, consistent with the cyclic amide structure [11] [12]. The nitro group displays its characteristic asymmetric and symmetric stretching vibrations at 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively [11] [12].
Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the methyl group contributes distinctive peaks around 2900-3000 cm⁻¹. The fingerprint region below 1500 cm⁻¹ contains numerous bands arising from ring deformation modes and nitro group scissoring vibrations [11] [12].
Mass spectrometric analysis of 4-Methyl-7-nitroisoquinolin-1(2H)-one reveals characteristic fragmentation pathways typical of nitro-substituted heterocyclic compounds. The molecular ion peak appears at m/z 205 [M+H]⁺, providing confirmation of the molecular weight [13] [14].
The base peak typically occurs at m/z 177, corresponding to the loss of carbon monoxide from the molecular ion, a common fragmentation pathway for lactam-containing compounds [13] [14]. This neutral loss of 28 mass units reflects the tendency of the carbonyl group to undergo elimination under electron impact conditions.
Additional significant fragments include peaks at m/z 159 (loss of NO₂ from the molecular ion) and m/z 131 (sequential loss of CO and NO₂). These fragmentation patterns are consistent with the electron-withdrawing nature of the nitro group, which facilitates its elimination as a neutral radical [13] [15].
The fragmentation mechanisms involve initial ionization followed by rearrangement processes that lead to the formation of stable odd-electron ions. The presence of the nitrogen-containing heterocycle stabilizes certain fragment ions through resonance delocalization [13] [14].
Crystallographic investigations of 4-Methyl-7-nitroisoquinolin-1(2H)-one and related nitro-substituted isoquinoline derivatives reveal complex polymorphic behavior influenced by the interplay between molecular conformation and intermolecular interactions [16] [17] [18].
The compound exhibits potential for conformational polymorphism, where different crystal forms arise from variations in molecular conformation rather than packing arrangements. The nitro group orientation relative to the isoquinoline plane can adopt different conformations, leading to distinct polymorphic forms with varying stability [16] [19].
Crystal packing analysis indicates that hydrogen bonding interactions play a crucial role in determining the solid-state structure. The lactam carbonyl oxygen serves as a hydrogen bond acceptor, while aromatic carbon-hydrogen bonds can act as weak donors in C-H···O interactions [20] [17].
The nitro group participates in various intermolecular interactions, including dipole-dipole interactions and weak C-H···O contacts with neighboring molecules. These interactions contribute to the overall crystal stability and influence the physical properties of different polymorphic forms [17] [18].
Density measurements reveal that different polymorphic forms can exhibit density variations of 0.05-0.15 g/cm³, reflecting different packing efficiencies. Higher density forms typically exhibit enhanced thermal stability due to stronger intermolecular interactions [20] [17].
The solubility behavior of 4-Methyl-7-nitroisoquinolin-1(2H)-one shows significant pH dependence due to the presence of ionizable functional groups and the potential for protonation at the ring nitrogen atoms. At physiological pH (7.4), the compound exhibits limited aqueous solubility in the range of 15-25 μM [21] [22].
Under acidic conditions (pH 2-4), enhanced solubility is observed due to protonation of the nitrogen atoms in the isoquinoline ring system. This protonation increases the compound's hydrophilic character and facilitates dissolution in aqueous media [21] [22].
In alkaline conditions (pH 8-10), the solubility remains relatively low due to the neutral character of the compound at these pH values. The lactam nitrogen does not readily deprotonate under typical aqueous conditions, maintaining the compound's predominantly hydrophobic character [22] [23].
Temperature-dependent solubility studies reveal increased dissolution at elevated temperatures, following typical thermodynamic behavior for organic compounds. The solubility enhancement follows an Arrhenius-type relationship with temperature [22].
Thermal stability analysis using differential scanning calorimetry and thermogravimetric methods indicates that 4-Methyl-7-nitroisoquinolin-1(2H)-one undergoes decomposition with an onset temperature of 220-250°C [24] [25] [26]. The activation energy for thermal decomposition ranges from 120-150 kJ/mol, calculated using the Kissinger method [24] [27].
The thermal degradation process proceeds through multiple pathways, including nitro group decomposition, ring opening reactions, and formation of volatile degradation products. The initial decomposition step typically involves the elimination of nitrogen dioxide from the nitro group, consistent with the thermal behavior of nitroaromatic compounds [25] [26].
Photolytic degradation studies under ultraviolet irradiation reveal that the compound undergoes photochemical decomposition with a half-life of 2-6 hours depending on light intensity and wavelength [28]. The photodegradation mechanism involves the formation of reactive intermediates through nitro group photoreduction [28].
The primary photodegradation pathway involves the conversion of the nitro group to nitroso intermediates, followed by further transformation to hydroxylamine derivatives. These photochemical transformations can lead to the formation of potentially reactive metabolites [28] [29].